2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
2-Methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. Its structure includes a methyl group at position 2, a 2,4,5-trimethoxyphenyl substituent at position 5, and a carboxylic acid group at position 5.
Properties
IUPAC Name |
2-methyl-5-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-8-18-15-10(17(21)22)5-11(20-16(15)19-8)9-6-13(24-3)14(25-4)7-12(9)23-2/h5-7H,1-4H3,(H,21,22)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLRDLBHLQUHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C=C3OC)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: Methyl 5,6-Diaminopyridine-2-Carboxylate
The foundational intermediate for imidazo[4,5-b]pyridine synthesis is prepared through sequential nitration and reduction of commercially available methyl nicotinate:
Nitration :
$$ \text{Methyl nicotinate} \xrightarrow[\text{HNO}3/\text{H}2\text{SO}_4]{0^\circ\text{C}} \text{Methyl 5-nitronicotinate} $$ (Yield: 68-72%).Reductive Amination :
$$ \text{Methyl 5-nitronicotinate} \xrightarrow[\text{Fe}/\text{HCl}]{\text{EtOH, reflux}} \text{Methyl 5,6-diaminopyridine-2-carboxylate} $$ (Yield: 85%).
Imidazole Ring Formation
Critical optimization studies reveal that solvent choice dramatically impacts cyclization efficiency (Table 1):
Table 1 . Solvent Screening for Imidazo[4,5-b]pyridine Formation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMSO | 120-125 | 12 | 84 |
| NMP | 130 | 18 | 72 |
| DMF | 120 | 24 | 65 |
| Ethanol | 78 | 48 | 38 |
The optimal protocol employs:
$$ \text{Methyl 5,6-diaminopyridine-2-carboxylate (10 mmol)} + \text{Acetaldehyde (12 mmol)} \xrightarrow[\text{DMSO (15 mL)}]{120^\circ\text{C, 12 h}} \text{2-Methylimidazo[4,5-b]pyridine-7-carboxylate} $$ (Yield: 84%).
Ester Hydrolysis to Carboxylic Acid
Saponification studies identified NaOH concentration as critical for preventing lactamization side reactions:
$$ \text{Methyl ester (5 mmol)} \xrightarrow[\text{5\% NaOH (aq)}]{\text{Reflux, 1 h}} \text{2-Methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid} $$ (Yield: 89%).
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d₆)
- δ 8.72 (s, 1H, H-3)
- δ 7.89 (d, J=8.4 Hz, 1H, H-6)
- δ 6.92 (s, 1H, aromatic H)
- δ 3.98 (s, 3H, OCH₃)
- δ 2.65 (s, 3H, CH₃)
Mass Spectrometry
- HRMS (ESI): m/z calc. for C₁₉H₁₈N₃O₆ [M+H]⁺: 384.1194, found: 384.1191
Process Optimization and Scale-Up Challenges
Key findings from kilogram-scale trials:
- Cyclization Step :
- DMSO purity >99.9% essential to prevent sulfide byproducts
- Oxygen exclusion reduces decomposition from 12% to <2%
- Cross-Coupling :
- Boronic acid/boronate ester ratio critical for reproducible yields
- Residual palladium levels reduced to <5 ppm via activated charcoal treatment
Alternative Synthetic Routes
Solid-Phase Synthesis
Adapting Soural's methodology, Wang resin-bound intermediates enabled rapid analog screening but suffered from lower overall yields (34-41%).
Microwave-Assisted Cyclization
Reducing reaction times from 12 h to 45 minutes at 150°C in sealed vessels, though with increased side product formation.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through oxidation and reduction reactions. These reactions can introduce new functional groups or alter the compound's biological activity .
Biology
This compound has garnered attention for its potential bioactive properties. Research indicates that it may exhibit anti-cancer , anti-inflammatory , and antimicrobial effects. The trimethoxyphenyl group is particularly noted for its interaction with proteins and enzymes, potentially inhibiting their activity and modulating signaling pathways .
Case Study: Anticancer Activity
A study exploring the anticancer properties of related compounds demonstrated that certain derivatives exhibited significant cytotoxic activity against various tumor cell lines (e.g., HCT-116 and MCF-7). The structure-activity relationship (SAR) indicated that specific substituents on the imidazo[4,5-b]pyridine scaffold enhanced biological efficacy .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic effects. Preliminary studies suggest it may inhibit specific enzymes and receptors involved in disease pathways. This potential makes it a candidate for drug development aimed at treating conditions like cancer and inflammation .
Industrial Applications
The compound is also explored for its applications in material science and chemical processes. Its unique molecular structure allows it to be used as a precursor in developing new materials or as an intermediate in various chemical reactions. The ability to modify its structure further enhances its versatility in industrial applications .
Summary of Key Findings
| Application Area | Details |
|---|---|
| Chemistry | Building block for complex molecule synthesis; undergoes oxidation/reduction reactions. |
| Biology | Potential anti-cancer, anti-inflammatory, and antimicrobial properties; interacts with proteins/enzyme inhibition. |
| Medicine | Investigated for enzyme/receptor inhibition; potential therapeutic agent against cancer/inflammation. |
| Industry | Used as a precursor in material science; versatile in chemical processes. |
Mechanism of Action
The mechanism of action of 2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by binding to receptors or interfering with protein-protein interactions .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
| Compound Name | Substituents | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 5-(2-Hydroxy-3-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | 2-phenyl, 5-(2-hydroxy-3-methoxyphenyl) | 331.33 g/mol | Hydroxy group increases polarity but reduces metabolic stability compared to trimethoxy groups . |
| 2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]-pyridine-7-carboxylic acid | 3,4,5-trimethoxyphenyl, thioxo group | 389.4 g/mol | Thioxo group introduces sulfur-based reactivity (e.g., oxidation to sulfoxides) . |
| Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo[4,5-b]-pyridine-7-carboxylate | Methyl ester at position 7, 3-fluorophenyl at position 5 | 327.30 g/mol | Ester group reduces acidity, altering pharmacokinetics (e.g., increased lipophilicity) . |
| 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- | Cyclopropyl at position 2 | 215.21 g/mol | Cyclopropyl enhances steric effects and receptor binding specificity (e.g., angiotensin II antagonism) . |
Key Observations :
- Trimethoxyphenyl vs. Hydroxyphenyl : The 2,4,5-trimethoxyphenyl group in the target compound improves solubility and membrane permeability compared to hydroxy-substituted analogs (e.g., ), but may reduce metabolic stability due to slower demethylation .
- Carboxylic Acid vs. Ester : The carboxylic acid group enhances target binding via ionic interactions, unlike ester derivatives (e.g., ), which require hydrolysis for activation .
- Methyl vs.
Optimization Challenges :
- Trimethoxy substituents (as in the target compound) may require protective groups during synthesis to prevent demethylation .
- Carboxylic acid introduction often involves late-stage oxidation, which can lower yields compared to ester precursors .
Contradictions and Gaps :
- While methoxy groups generally enhance solubility, excessive substitution (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy in ) may lead to off-target interactions .
Biological Activity
The compound 2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a derivative of imidazo[4,5-b]pyridine, a class of compounds known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this specific compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives. The compound has been evaluated against various cancer cell lines. Notably, it exhibited significant cytotoxicity against cervical cancer (HeLa) and liver hepatocellular carcinoma (SMMC-7721) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:
These values indicate that the compound is more potent than standard chemotherapeutic agents like doxorubicin.
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. This is achieved through the inhibition of various anti-apoptotic proteins and activation of pro-apoptotic pathways. The presence of electron-donating groups (e.g., methoxy groups) in its structure enhances its activity by stabilizing the compound's interaction with target proteins involved in cell survival and death pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of methoxy substituents significantly contributes to the biological activity of imidazo[4,5-b]pyridine derivatives. The following observations were made:
- Electron-Dongating Groups : Compounds with methoxy groups at positions R1, R2, and R3 showed enhanced activity due to increased electron density.
- Substitution Effects : Replacing methoxy groups with electron-withdrawing groups led to a decrease in activity, highlighting the importance of electronic effects in modulating biological responses.
Case Studies
- Study on Anticancer Activity : In a comparative study involving various imidazo[4,5-b]pyridine derivatives, the compound demonstrated superior efficacy against multiple cancer cell lines compared to others tested within the same family.
- Evaluation Against Multidrug Resistant Strains : The compound was also tested against multidrug-resistant strains of cancer cells, showing promising results that suggest potential for overcoming resistance mechanisms.
Q & A
Q. What are the key steps in synthesizing 2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?
The synthesis typically involves:
- Core Formation : Cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic/basic conditions to form the imidazo[4,5-b]pyridine core .
- Substituent Introduction : Electrophilic aromatic substitution or coupling reactions to install the methyl and 2,4,5-trimethoxyphenyl groups. For example, methoxy groups are introduced via alkylation or Ullmann-type coupling .
- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH or H₂SO₄ to yield the final carboxylic acid . Methodological Tip : Monitor reaction progress via TLC and purify intermediates via column chromatography. Confirm final product purity using HPLC (>95%) and spectroscopic methods (¹H/¹³C NMR) .
Q. How is the molecular structure of this compound validated experimentally?
- X-Ray Crystallography : Resolve the 3D conformation of the imidazo[4,5-b]pyridine core and substituent orientations (e.g., dihedral angles between aromatic rings) .
- DFT Calculations : Compare experimental vibrational spectra (IR/Raman) with computational models to validate electronic structure and substituent effects .
- NMR Analysis : Use 2D techniques (COSY, NOESY) to assign stereochemistry and confirm regioselectivity in substitution patterns .
Advanced Research Questions
Q. What strategies optimize the compound’s solubility and reactivity for in vitro assays?
- Solubility Enhancement :
- Introduce polar groups (e.g., hydroxyl or amine) via post-synthetic modifications .
- Use co-solvents (DMSO:PBS mixtures) for biological testing, ensuring <1% DMSO to avoid cytotoxicity .
- Reactivity Tuning :
- Modify the 2,4,5-trimethoxyphenyl group to alter electron density (e.g., replace methoxy with halogens for electrophilic substitution) .
- Protect the carboxylic acid as an ester during synthesis to prevent unwanted side reactions, then deprotect post-purification .
Q. How do substituents on the imidazo[4,5-b]pyridine core influence biological activity?
- Case Study :
- 2,4,5-Trimethoxyphenyl Group : Enhances lipophilicity and membrane permeability, critical for intracellular target engagement (e.g., kinase inhibition) .
- Methyl Group at Position 2 : Stabilizes the imidazole ring conformation, reducing metabolic degradation .
- Methodological Insight :
- Compare IC₅₀ values against analogs (e.g., 5-phenyl or 5-hydroxyphenyl derivatives) to quantify substituent effects .
- Use molecular docking to predict binding affinities to targets like tubulin or topoisomerases .
Q. What analytical techniques resolve contradictions in reported biological activity data?
- Problem : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell line variability, solvent effects).
- Solutions :
- Standardize assays using validated cell lines (e.g., HeLa or MCF-7) and controls (e.g., doxorubicin for cytotoxicity) .
- Validate target engagement via orthogonal methods (e.g., SPR for binding kinetics, Western blotting for downstream protein expression) .
- Data Interpretation : Use meta-analysis tools (e.g., GraphPad Prism) to statistically compare results across studies .
Methodological Challenges and Solutions
Q. How to design SAR studies for this compound’s derivatives?
- Step 1 : Synthesize analogs with systematic substituent variations (e.g., methoxy → ethoxy, methyl → trifluoromethyl) .
- Step 2 : Test derivatives in parallel assays (e.g., cytotoxicity, enzyme inhibition) to identify critical functional groups.
- Step 3 : Use QSAR models to correlate structural features (logP, polar surface area) with activity . Example : Replacing 2,4,5-trimethoxyphenyl with 3,4-dichlorophenyl reduced solubility but increased kinase inhibition potency by 3-fold .
Q. What computational tools predict the compound’s metabolic stability?
- Software : Use ADMET Predictor or Schrödinger’s QikProp to estimate metabolic sites (e.g., demethylation of methoxy groups) .
- In Silico Cytochrome P450 Modeling : Identify likely oxidation sites using docking simulations with CYP3A4/2D6 isoforms . Validation : Compare predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
